molecular formula C19H17Cl3N2S B1668104 Butoconazol CAS No. 64872-76-0

Butoconazol

Número de catálogo: B1668104
Número CAS: 64872-76-0
Peso molecular: 411.8 g/mol
Clave InChI: SWLMUYACZKCSHZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Aplicaciones Científicas De Investigación

Treatment of Vulvovaginal Candidiasis

Butoconazole is primarily indicated for the treatment of vulvovaginal candidiasis, a common fungal infection caused by Candida albicans. Several studies have demonstrated its effectiveness:

  • Single-Dose Efficacy : A clinical trial compared a single vaginal dose of butoconazole nitrate 2% with a seven-day regimen of miconazole nitrate. Results showed that butoconazole provided rapid relief from symptoms, with significant improvement observed within days post-treatment. At 30 days, 88% of patients treated with butoconazole were clinically cured compared to 86% for miconazole .
  • Symptomatic Relief : Another study evaluated the time to symptomatic relief between butoconazole and fluconazole. The median time to first relief was significantly shorter for butoconazole (17.5 hours) compared to fluconazole (22.9 hours), indicating its rapid action against symptoms .
  • Cure Rates : In a single-blind trial, the cure rate for patients treated with butoconazole was 82.8% after the first follow-up (mean 18.4 days), demonstrating its comparable efficacy to miconazole .

Pharmacokinetics and Safety Profile

Research has also focused on the pharmacokinetics of butoconazole:

  • Absorption and Distribution : Studies indicate that butoconazole is well-absorbed when applied vaginally, achieving effective local concentrations with minimal systemic absorption .
  • Adverse Events : The safety profile of butoconazole has been favorable, with fewer reported adverse events compared to fluconazole. Common side effects include vulvovaginal pruritus and burning sensations, which are generally mild and transient .

Efficacy Against Other Antifungals

Butoconazole has been compared with other antifungal agents in various studies:

Antifungal Agent Cure Rate (%) Time to Relief (hours) Adverse Events
Butoconazole82.817.5Fewer than fluconazole
Miconazole84.4N/ASimilar incidence
Fluconazole76.722.9Higher incidence

These comparisons underscore butoconazole's effectiveness as a first-line treatment option for vulvovaginal candidiasis.

Case Studies

Several case studies have highlighted the practical applications of butoconazole in clinical settings:

  • Case Study 1 : A patient with recurrent vulvovaginal candidiasis was treated with a single dose of butoconazole cream, resulting in complete symptom resolution within two days, showcasing its rapid action .
  • Case Study 2 : In another instance, a cohort of women reported high satisfaction rates following treatment with butoconazole due to its ease of use and effectiveness compared to longer regimens required by other treatments .

Mecanismo De Acción

Target of Action

Butoconazole primarily targets Ergosterol , a critical component of fungal cell membranes . Ergosterol is predominantly found in Candida albicans, the main species responsible for vulvovaginal candidiasis .

Mode of Action

Butoconazole, an imidazole antifungal, interacts with its target by inhibiting the conversion of lanosterol to ergosterol . This inhibition is achieved via the suppression of the enzyme cytochrome P450 14α-demethylase . The disruption in ergosterol synthesis leads to changes in the fungal cell membrane’s lipid composition .

Biochemical Pathways

The primary biochemical pathway affected by Butoconazole is the ergosterol synthesis pathway . By inhibiting the conversion of lanosterol to ergosterol, Butoconazole disrupts the integrity of the fungal cell membrane, leading to increased permeability . This alteration in cell permeability results in the leakage of essential nutrients, causing osmotic disruption and growth inhibition of the fungal cell .

Pharmacokinetics

Following vaginal administration of Butoconazole, approximately 1.3-2.2% of the dose is absorbed systemically . Peak plasma concentrations are usually attained within 12-24 hours . The absorption, distribution, metabolism, and excretion (ADME) properties of Butoconazole contribute to its bioavailability and therapeutic efficacy .

Result of Action

The primary molecular effect of Butoconazole’s action is the disruption of the fungal cell membrane, leading to increased permeability . This disruption results in the leakage of essential nutrients from the fungal cell, causing osmotic imbalance and growth inhibition . On a cellular level, Butoconazole’s action results in the death of the fungal cells, thereby treating infections caused by Candida spp., particularly Candida albicans .

Análisis De Reacciones Químicas

Types of Reactions: Butoconazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its efficacy and stability.

Common Reagents and Conditions: Common reagents used in the reactions involving butoconazole include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve halogenating agents like chlorine or bromine under controlled conditions.

Major Products Formed: The major products formed from these reactions include various derivatives of butoconazole that may have enhanced antifungal properties or improved pharmacokinetic profiles.

Actividad Biológica

Butoconazole, an imidazole derivative, is primarily used as an antifungal agent for the treatment of vulvovaginal candidiasis caused by Candida albicans. Its mechanism of action and biological activity have been the subject of various studies, revealing its efficacy against fungal infections and some antibacterial properties.

Butoconazole functions primarily through the inhibition of ergosterol synthesis in fungal cells. This is achieved by inhibiting the enzyme cytochrome P450 14α-demethylase, which is crucial for converting lanosterol to ergosterol, a key component of fungal cell membranes. The disruption of ergosterol synthesis leads to altered cell membrane permeability, ultimately resulting in osmotic disruption and growth inhibition of the fungus .

Antifungal Activity

Butoconazole shows significant antifungal activity against various strains of Candida and dermatophytes. In vitro studies indicate that it has comparable efficacy to other antifungal agents such as miconazole and clotrimazole. The Minimum Inhibitory Concentrations (MICs) for Candida albicans are typically low, indicating high potency .

Table 1: In Vitro Antifungal Activity of Butoconazole

OrganismMIC (µg/ml)
Candida albicans≤10
Trichophyton mentagrophytes≤10
Epidermophyton floccosum≤10

Antibacterial Activity

While primarily an antifungal agent, butoconazole also exhibits some antibacterial activity, particularly against gram-positive bacteria. However, its antibacterial mechanism is less understood and does not involve ergosterol synthesis since bacteria lack this sterol .

Table 2: In Vitro Antibacterial Activity of Butoconazole

OrganismMIC (µg/ml)
Staphylococcus aureus6.25
Streptococcus pyogenes0.0016
Klebsiella pneumoniae6.25
Escherichia coli>200

Pharmacokinetics

The pharmacokinetic profile of butoconazole indicates slow absorption from the vaginal mucosa. Studies show that detectable levels in plasma occur between 2 to 8 hours post-administration, with maximum concentrations reached within 12 to 24 hours . The absorption is characterized by a gradual increase in plasma levels, which is significant for its clinical application.

Table 3: Pharmacokinetic Parameters

ParameterValue
Time to Peak Plasma Concentration12-24 hours
Absorption RateSlow
Percentage Recovery in Excreta86-97%

Clinical Studies and Efficacy

Clinical studies have demonstrated that butoconazole is effective in treating vulvovaginal candidiasis. In comparative studies, it has shown superior results compared to other antifungal treatments like clotrimazole and miconazole .

Case Study Example

In a clinical trial involving women diagnosed with vulvovaginal candidiasis, patients were treated with butoconazole cream. Results indicated a significant reduction in symptoms and fungal load compared to baseline measurements. The treatment was well-tolerated with minimal side effects reported.

Safety Profile

Mutagenicity studies have shown that butoconazole does not exhibit mutagenic potential in various test systems, including those involving Salmonella typhimurium and mammalian cells . Additionally, no carcinogenic effects were observed in short-term toxicity studies.

Propiedades

IUPAC Name

1-[4-(4-chlorophenyl)-2-(2,6-dichlorophenyl)sulfanylbutyl]imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17Cl3N2S/c20-15-7-4-14(5-8-15)6-9-16(12-24-11-10-23-13-24)25-19-17(21)2-1-3-18(19)22/h1-5,7-8,10-11,13,16H,6,9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWLMUYACZKCSHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)SC(CCC2=CC=C(C=C2)Cl)CN3C=CN=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17Cl3N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

67085-14-7 (nitrate), 82382-24-9 (unspecified nitrate), 64872-77-1 (nitrate salt/solvate)
Record name Butoconazole [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064872760
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID2048537
Record name Butaconazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2048537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

411.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Butoconazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014777
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Nitrate salt: 0.26 mg/ml (practically insoluble), 8.18e-04 g/L
Record name Butoconazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00639
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Butoconazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014777
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

The exact mechanism of the antifungal action of butoconazole is unknown, however, it is presumed to function as other imidazole derivatives via inhibition of steroid synthesis. Imidazoles generally inhibit the conversion of lanosterol to ergosterol via the inhibition of the enzyme cytochrome P450 14α-demethylase, resulting in a change in fungal cell membrane lipid composition. This structural change alters cell permeability and, ultimately, results in the osmotic disruption or growth inhibition of the fungal cell.
Record name Butoconazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00639
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

64872-76-0, 64872-77-1
Record name Butoconazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64872-76-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butoconazole [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064872760
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butoconazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00639
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Butoconazole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758658
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Butaconazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2048537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BUTOCONAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0Q771797PH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Butoconazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014777
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

~159°C with decomposition (nitrate salt), 159 °C (decomposition)
Record name Butoconazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00639
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Butoconazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014777
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

Next we studied alternative solvents to replace the thionyl chloride in solvent function in the reaction step converting (1-[4-(4-chlorophenyl)-2-hydroxy-n-butyl]-imidazole) (IV) into (1-[4-(4-chlorophenyl)-2-chloro-n-butyl]-imidazole) (V). In the inert solvents which could be taken into account such as dichloromethane, toluene, chlorobenzene and dimethylformamide, the chlorinating reaction yielded a sticky reaction mixture which couldn't be processed. We have surprisingly found, however that when (1-[4-(4-chlorophenyl)-2-hydroxy-n-butyl]-imidazole) (IV) is dissolved in 1,2-dichloroethane and reacted with approximately equimolar amount of thionyl chloride reagent in the presence of catalytic amount of dimethylformamide at 30-35° C. temperature, a crystal suspension is obtained which is easy-to-stir during the whole reaction time, resulting in that chlorination proceeds completely giving 1-[4-(4-chlorophenyl)-2-chloro-n-butyl]-imidazole (V) in quantitative yield. Being the compound sufficiently pure, it is not isolated, but separated by extraction and reacted directly with 2,6-dichlorothiophenol in methyl isobutyl ketone to give 1-[4-(4-chlorophenyl)-2-(2,6-dichlorophenylthio)-n-butyl]-imidazole (VI) (butoconazole).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
( IV )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
[Compound]
Name
( IV )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Fourteen

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Butoconazole
Reactant of Route 2
Reactant of Route 2
Butoconazole
Reactant of Route 3
Butoconazole
Reactant of Route 4
Reactant of Route 4
Butoconazole
Reactant of Route 5
Reactant of Route 5
Butoconazole
Reactant of Route 6
Butoconazole
Customer
Q & A

Q1: How does Butoconazole exert its antifungal activity?

A1: Butoconazole inhibits the synthesis of ergosterol, a crucial component of fungal cell membranes. [, , ] This disruption of ergosterol biosynthesis leads to increased membrane permeability and ultimately fungal cell death. []

Q2: Which Candida species is Butoconazole most effective against?

A2: While Butoconazole demonstrates potent activity against a broad spectrum of Candida species, it exhibits particularly high efficacy against Candida albicans. [, , ]

Q3: What are the typical treatment durations for Butoconazole in clinical trials for vulvovaginal candidiasis?

A3: Clinical trials have investigated various Butoconazole treatment durations for vulvovaginal candidiasis, ranging from single-dose applications to regimens lasting 3-7 days. [, , , , , , ]

Q4: Have there been studies comparing the efficacy of Butoconazole to other antifungal agents?

A4: Yes, numerous studies have compared Butoconazole's efficacy to other commonly used antifungal agents, including Clotrimazole, Miconazole, and Fluconazole. [, , , , , , , , , , , ] These studies typically evaluate parameters like clinical cure rates, mycological eradication rates, and time to symptom relief.

Q5: What evidence supports the use of Butoconazole in treating recurrent vulvovaginal candidiasis (RVVC)?

A5: While Butoconazole is primarily indicated for acute vulvovaginal candidiasis, some studies highlight its potential in managing RVVC, particularly when formulated using sustained-release technologies like the bioadhesive VagiSite® system. [, ]

Q6: What is the molecular formula and weight of Butoconazole nitrate?

A7: The molecular formula of Butoconazole nitrate is C20H22Cl3N3O3, and its molecular weight is 456.77 g/mol. [, , , ]

Q7: Are there specific analytical techniques used to characterize and quantify Butoconazole?

A8: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as ultraviolet (UV) detection and mass spectrometry (MS), is widely employed for the analysis of Butoconazole in pharmaceutical formulations and biological samples. [, , , , , ]

Q8: How does the formulation of Butoconazole affect its efficacy and patient acceptance?

A9: Formulations using bioadhesive technologies, like the VagiSite® system used in Gynofort® cream, enhance Butoconazole's retention within the vagina. [, ] This sustained-release mechanism allows for longer duration of action and potentially improved patient compliance compared to conventional creams or suppositories. [, ]

Q9: Are there any known stability concerns associated with Butoconazole formulations?

A10: While generally considered stable, the stability of Butoconazole formulations can be influenced by factors like pH, temperature, and the presence of excipients. [, ] Specific analytical methods have been developed to monitor the stability of Butoconazole in various formulations. []

Q10: Is there a risk of developing resistance to Butoconazole with prolonged or repeated use?

A12: While less common than with some other azole antifungals, there have been reports of Candida species, particularly Candida glabrata, exhibiting reduced susceptibility to Butoconazole. [, ] This highlights the importance of prudent antifungal use and susceptibility testing, especially in cases of recurrent infections.

Q11: Does cross-resistance exist between Butoconazole and other azole antifungals?

A13: Yes, cross-resistance can occur between Butoconazole and other azole antifungals, particularly those sharing similar mechanisms of action involving ergosterol biosynthesis inhibition. [, ] This phenomenon underscores the need for continuous surveillance of antifungal resistance patterns and the development of novel therapeutic strategies.

Q12: What are some promising areas for future research on Butoconazole?

A12: Promising avenues for future research include:

  • Optimizing Butoconazole formulations for sustained release and targeted delivery to improve efficacy and reduce the risk of recurrence. [, ]
  • Investigating the potential of Butoconazole in combination therapies with other antifungals or novel antimicrobial agents to combat emerging drug-resistant Candida strains. [, ]
  • Conducting further preclinical and clinical studies to evaluate the efficacy and safety of Butoconazole for repurposing opportunities, such as in viral infections like COVID-19 and H1N1. [, ]
  • Conducting in-depth studies on the pharmacokinetics of Butoconazole, including its absorption, distribution, metabolism, and excretion, to optimize dosing regimens and minimize the risk of adverse events. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.